1-Chloro-6-iodoisoquinoline
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Overview
Description
1-Chloro-6-iodoisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN It is a derivative of isoquinoline, featuring both chlorine and iodine substituents on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-6-iodoisoquinoline can be synthesized through several methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, starting with 1-chloroisoquinoline, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the direct halogenation of isoquinoline using a combination of chlorine and iodine sources .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts, along with ligands and bases, are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Chloro-6-iodoisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-6-iodoisoquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
- 1-Chloroisoquinoline
- 6-Iodoisoquinoline
- 7-Chloro-4-iodoquinoline
- 2-Chloroquinazoline
- 5-Iodoquinoline
Comparison: 1-Chloro-6-iodoisoquinoline is unique due to the presence of both chlorine and iodine substituents on the isoquinoline ring. This dual substitution pattern imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a different reactivity profile, which can be advantageous in specific synthetic applications .
Properties
Molecular Formula |
C9H5ClIN |
---|---|
Molecular Weight |
289.50 g/mol |
IUPAC Name |
1-chloro-6-iodoisoquinoline |
InChI |
InChI=1S/C9H5ClIN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H |
InChI Key |
SPUJGIDZJMMPMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1I |
Origin of Product |
United States |
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